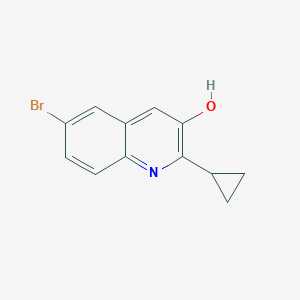

6-溴-2-环丙基喹啉-3-醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

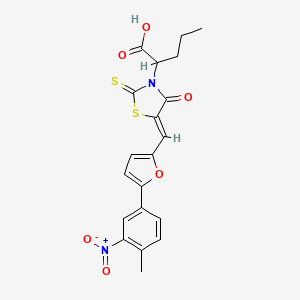

6-Bromo-2-cyclopropylquinolin-3-ol is a chemical compound with the CAS Number: 2138393-87-8 . It has a molecular weight of 264.12 . It is in powder form .

Molecular Structure Analysis

The InChI code for 6-Bromo-2-cyclopropylquinolin-3-ol is 1S/C12H10BrNO/c13-9-3-4-10-8 (5-9)6-11 (15)12 (14-10)7-1-2-7/h3-7,15H,1-2H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis

6-Bromo-2-cyclopropylquinolin-3-ol is a powder that is stored at room temperature . The compound’s molecular weight is 264.12 .科学研究应用

Medicinal Chemistry

6-Bromo-2-cyclopropylquinolin-3-ol serves as a vital scaffold in medicinal chemistry due to its quinoline structure, which is a common framework in many pharmacologically active compounds . Its potential for modification makes it a valuable precursor in the synthesis of diverse therapeutic agents.

Drug Discovery

In drug discovery, this compound’s versatility is harnessed to create novel drugs with improved efficacy and reduced side effects. Its structural complexity allows for the development of targeted therapies, particularly in the realm of cancer treatment and infectious diseases .

Organic Synthesis

As an organic intermediate, 6-Bromo-2-cyclopropylquinolin-3-ol is used in various synthetic pathways. It can undergo reactions such as palladium-catalyzed coupling or nucleophilic substitution, enabling the synthesis of complex organic molecules .

Biochemistry

In biochemistry, this compound can be used to study enzyme-substrate interactions, given its structural similarity to certain natural substrates. It can act as an inhibitor or a probe to understand biochemical pathways and enzyme mechanisms .

Analytical Chemistry

In analytical chemistry, derivatives of 6-Bromo-2-cyclopropylquinolin-3-ol can be developed as fluorescent markers or probes due to the quinoline ring’s photophysical properties. This application is crucial in techniques like fluorescence spectroscopy and imaging .

Environmental Science

Derivatives of this compound may be explored for their potential use in environmental science, such as in the development of sensors for pollutant detection. The structural adaptability allows for the creation of sensitive and selective detection systems .

Pharmaceuticals

In the pharmaceutical industry, 6-Bromo-2-cyclopropylquinolin-3-ol can be a key intermediate in the formulation of drugs. Its bromine atom is a reactive site that can be utilized in further chemical transformations essential for drug development .

Biochemical Assays

This compound’s derivatives can be synthesized for use in biochemical assays, where they may serve as substrates or inhibitors in enzymatic reactions. This is particularly useful in the development of diagnostic tests and therapeutic monitoring .

安全和危害

属性

IUPAC Name |

6-bromo-2-cyclopropylquinolin-3-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10BrNO/c13-9-3-4-10-8(5-9)6-11(15)12(14-10)7-1-2-7/h3-7,15H,1-2H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUAVPCWYMDLTSI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=C(C=C3C=C(C=CC3=N2)Br)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10BrNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Bromo-2-cyclopropylquinolin-3-ol | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-(dimethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzo[d]thiazole-6-carboxamide hydrochloride](/img/structure/B2866454.png)

![{7-[(4-fluorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetic acid](/img/structure/B2866460.png)

![Methyl 4-[[2-(3-formylphenoxy)acetyl]amino]benzoate](/img/structure/B2866462.png)

![1-(3-chloro-4-methylphenyl)-N,N-dipropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2866466.png)

![1-(1H-indol-3-yl)-2-[3-(4-methoxyphenyl)azepan-1-yl]ethane-1,2-dione](/img/structure/B2866472.png)

![2-([2-(4-Dimethylamino-phenyl)-benzooxazol-5-yl-imino]-methyl)-4-nitro-phenol](/img/structure/B2866476.png)